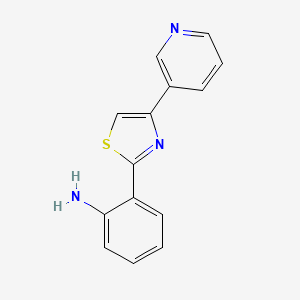
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline, also known as PTA, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. PTA is a derivative of thiazole and aniline, which are important classes of organic compounds. PTA has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
作用機序
The mechanism of action of 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in biological processes. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. This compound has also been shown to exhibit antitumor activity against a variety of cancer cell lines. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for 2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline research. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of this compound and its derivatives. This compound has also been shown to exhibit potential as a scaffold for the development of new drugs, and further research in this area could lead to the development of novel therapeutics. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its pharmacological effects.
合成法
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline can be synthesized using a variety of methods, including the reaction of 2-chloro-4-(pyridin-3-yl)thiazole with aniline in the presence of a base or the reaction of 2-amino-4-(pyridin-3-yl)thiazole with a substituted benzaldehyde. The synthesis of this compound is typically carried out under mild reaction conditions and yields a high purity product.
科学的研究の応用
2-(4-Pyridin-3-yl-1,3-thiazol-2-yl)aniline has been extensively studied for its biological activity and has been shown to exhibit a range of pharmacological effects. This compound has been used as a starting material for the synthesis of a variety of biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. This compound has also been used as a probe to study the mechanism of action of various biological processes.
特性
IUPAC Name |
2-(4-pyridin-3-yl-1,3-thiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-12-6-2-1-5-11(12)14-17-13(9-18-14)10-4-3-7-16-8-10/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWHPQQDHRYMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)


![N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine](/img/structure/B7589338.png)
![5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589339.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)
![N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7589361.png)

![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)

![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)
![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)
